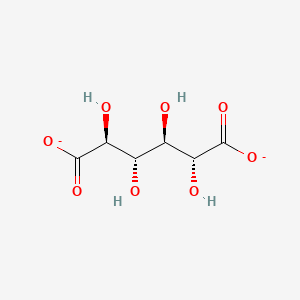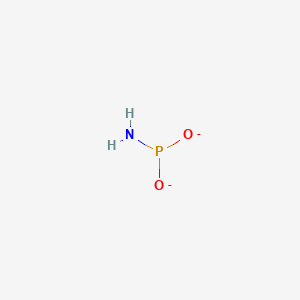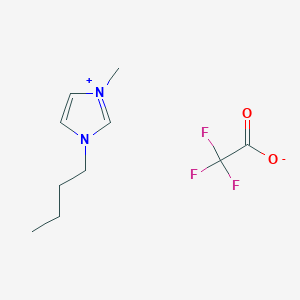
beta-Cedrene
Übersicht
Beschreibung
Beta-Cedrene is a tricyclic sesquiterpene obtained from Juniperus cedrus and Juniperus thurifera . It is the main constituent of cedarwood oil, which is used as a raw material for biofuel development .
Synthesis Analysis
Cedrene represents a very complex tricyclic sesquiterpene. The complexity of its structure has led to the development of several ingenious approaches for its total synthesis . Some of these approaches involve strategic bond cleavages . The cedrene carbon skeleton was rapidly assembled from a simple monocyclic precursor by the strategic use of a high yielding intramolecular Khand cyclization reaction .
Molecular Structure Analysis
The molecular structure of beta-Cedrene is quite complex. It has a chemical formula of C15H24 and a molecular weight of 204.35106 g/mol . The IUPAC name is (1S,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0^{1,5}]undecane .
Chemical Reactions Analysis
Beta-Cedrene has been studied in the context of its vaporization enthalpies and liquid vapor pressures . These studies have used correlation gas chromatography to evaluate these properties .
Physical And Chemical Properties Analysis
Beta-Cedrene is a liquid at room temperature . It has a density of 0.932 g/mL at 20 °C .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Research
Beta-Cedrene, as a precursor to beta-elemene, has been studied for its potential in cancer treatment. Beta-elemene is known for its broad-spectrum anticancer activity against various tumor types, including leukemia, and brain, breast, prostate, ovarian, cervical, colon, laryngeal, and lung carcinoma . It achieves its anticancer effect by suppressing cell proliferation, arresting the cell cycle, inducing cell apoptosis, enhancing immunogenicity, and altering the tumor microenvironment .
Agricultural Applications
In agriculture, beta-Cedrene’s role is indirect. Its precursor, germacrene A, has been co-biosynthesized with lycopene to promote metabolic flux in plants . This research could lead to improved crop yields and stress resistance, contributing to sustainable agricultural practices.
Environmental Science
Beta-Cedrene’s oxidant reactivity makes it a subject of interest in atmospheric chemistry. Studies have focused on sesquiterpenes like beta-Cedrene for their reactivity with ozone and potential impacts on local atmospheric chemistry . Understanding these reactions is crucial for environmental monitoring and developing strategies to mitigate air pollution.
Material Science
The chemical properties of beta-Cedrene are being explored for the development of new polymeric materials. Its structure is considered for synthesizing (meth)acrylate monomers, which can be polymerized into high-performance materials for various industrial applications, including coatings and adhesives .
Food Industry
Beta-Cedrene’s mildly sweet taste and organic flavor have led to its use in the food industry. It is incorporated into beverages, sweeteners, and baked goods for its gentle sweet taste . Additionally, its antioxidant properties are being explored for enhancing the nutritional value of food products.
Cosmetics
In the cosmetics industry, beta-Cedrene is valued for its aromatic properties. It is used as a fragrance ingredient in skincare products to achieve a woody, warm, and fresh hue. Its natural antioxidant properties also make it a desirable component in skincare formulations .
Energy Production
Research into renewable energy sources has considered beta-Cedrene as a potential feedstock. Its sesquiterpene structure is suitable for creating high-density biofuels, contributing to the development of sustainable energy solutions .
Medicinal Applications
Beyond its potential in cancer treatment, beta-Cedrene is recognized in traditional medicine for its therapeutic properties. It has been used in holistic practices for its benefits in treating various ailments, owing to its natural origin and medicinal properties .
Safety And Hazards
When handling beta-Cedrene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .
Eigenschaften
IUPAC Name |
(1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLPEFGBWGEFBB-OSFYFWSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(=C)C(C3)C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CCC(=C)[C@H](C3)C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883435 | |
| Record name | (+)-beta-Cedrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Cedrene | |
CAS RN |
546-28-1 | |
| Record name | (+)-β-Cedrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Cedrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-3a,7-Methanoazulene, octahydro-3,8,8-trimethyl-6-methylene-, (3R,3aS,7S,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-beta-Cedrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3R-(3α,3aβ,7β,8aα)]-octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-CEDRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QL7ERD5Q1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of β-cedrene and what are its key physicochemical properties?
A1: β-cedrene possesses the molecular formula C15H24 and a molecular weight of 204.35 g/mol. While specific spectroscopic data is not extensively detailed within the provided research, its tricyclic structure makes it a challenging target for total synthesis. [, , ]
Q2: How is β-cedrene typically extracted and what are its primary sources?
A2: β-cedrene is commonly obtained through the hydrodistillation of essential oils from various plant sources, with cedarwood oil being a prominent example. [, , ] Research has explored the extraction of essential oils containing β-cedrene from different parts of plants like Cunninghamia lanceolata and Caryopteris tangutica. [, ]
Q3: Have there been attempts to synthesize β-cedrene and what are the challenges associated with it?
A3: Yes, the complex tricyclic structure of β-cedrene has prompted researchers to explore synthetic routes. Studies highlight the use of intramolecular Khand annulation reactions as a successful strategy for constructing the core carbon framework of β-cedrene. []
Q4: What insights do computational studies offer into the biosynthesis of β-cedrene and related sesquiterpenes?
A4: Computational chemistry, particularly quantum chemical calculations, has been instrumental in understanding the cyclization mechanisms leading to β-cedrene and related sesquiterpenes. These studies suggest that the conformation of the bisabolyl cation, a key intermediate in the biosynthetic pathway, significantly influences the formation of specific stereoisomers, including β-cedrene. []
Q5: Has research investigated the potential biological activity of β-cedrene or its derivatives?
A5: While limited, some research suggests that β-cedrene derivatives could have potential applications in addressing metabolic disorders. For instance, studies propose that specific derivatives, such as cedryl acetate, may play a role in regulating lipid metabolism and blood sugar levels. []
Q6: Are there any known uses of β-cedrene in the context of material science or chemical synthesis?
A6: Research highlights the exploration of β-cedrene as a starting material for synthesizing various oxygenated polycyclic derivatives. These derivatives hold potential as building blocks for more complex molecules, demonstrating the utility of β-cedrene in organic synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![quercetin 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside](/img/structure/B1245016.png)
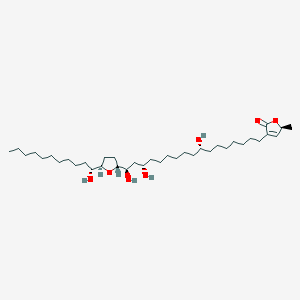

![[(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1245019.png)
![dodecyl-[(1S,2S,3R,4S,5S,6R)-2-fluoro-3,4,5,6-tetrahydroxycyclohexyl]oxyphosphinic acid](/img/structure/B1245022.png)

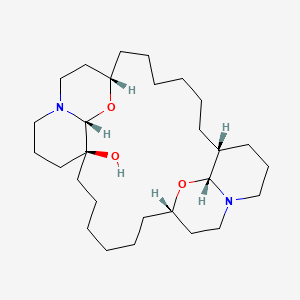
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-4,4-difluoro-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxy-12-(3,3-dimethylbutanoyloxy)-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1245027.png)


